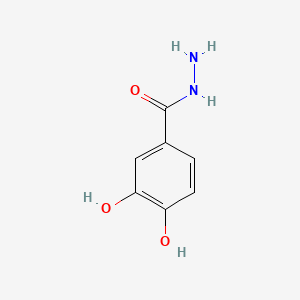
3,4-Dihydroxybenzohydrazide
Cat. No. B1296978
Key on ui cas rn:
39635-11-5
M. Wt: 168.15 g/mol
InChI Key: WGXWEXNJRZMIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04966900
Procedure details


120 g of 3,4-dihydroxybenzoic acid methyl ester was subjected to reaction with 340 ml of methanol and 340 ml of hydrazine hydrate over 3 days at room temperature. Then 340 ml of water was added thereto and the solvent was evaporated in vacuum. Addition of water and evaporation were repeated twice. Subsequently the product was crystallized from 340 ml of water. m.p. 260° C. (decomposed).



Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([OH:11])[CH:5]=1.CO.O.[NH2:16][NH2:17]>O>[OH:11][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=1[OH:10])[C:3]([NH:16][NH2:17])=[O:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC(=C(C=C1)O)O)=O
|
|
Name
|
|
|
Quantity
|
340 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
340 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Two
|
Name
|
|
|
Quantity
|
340 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated in vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Addition of water and evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Subsequently the product was crystallized from 340 ml of water
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC=1C=C(C(=O)NN)C=CC1O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

